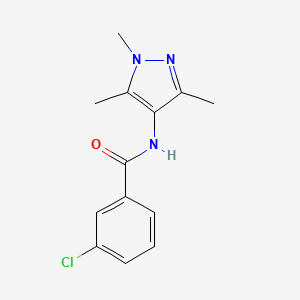![molecular formula C14H20N2O B7475431 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of ureas, which are known to exhibit various biological activities.
作用机制
The mechanism of action of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been reported to reduce inflammation and angiogenesis, which are key processes involved in the development and progression of various diseases.
实验室实验的优点和局限性
One of the advantages of using 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
未来方向
There are several future directions for the research on 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Moreover, the development of novel derivatives of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea is a promising compound that has shown potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
合成方法
The synthesis of 3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea involves the reaction of cyclopropyl isocyanate with 2,4-dimethylbenzylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methyl isocyanate. This method has been reported to yield the desired product in good yields and high purity.
科学研究应用
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and anti-angiogenic activities. In addition, this compound has shown promising results in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.
属性
IUPAC Name |
3-cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-4-5-12(11(2)8-10)9-16(3)14(17)15-13-6-7-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSQODTYKTNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
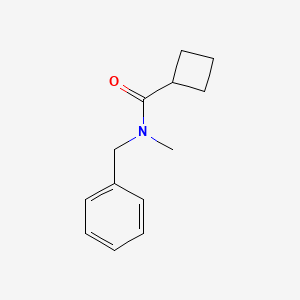
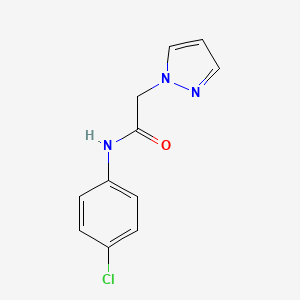
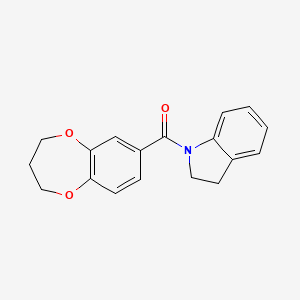

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
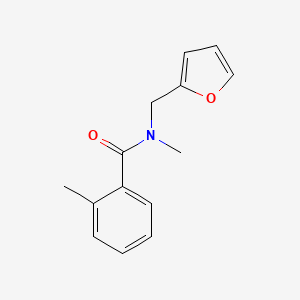
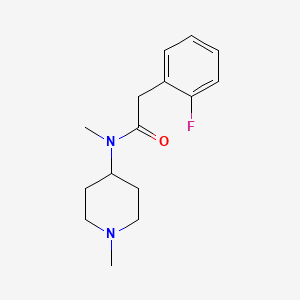

![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
